![molecular formula C15H13NO2 B14457003 (2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one CAS No. 75142-87-9](/img/structure/B14457003.png)
(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond (C=N). This particular compound is known for its unique structure, which includes a hydroxyphenyl group and a methylphenyl group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one typically involves the condensation reaction between an aldehyde or ketone and a primary amine. In this case, the reaction between 2-hydroxybenzaldehyde and 4-methylaniline under acidic conditions leads to the formation of the imine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the reaction. The product is then purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar condensation reactions, but with optimized conditions to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production. The use of catalysts, such as acid catalysts, can also enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of oximes or other oxidized derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-2-[(2-Hydroxyphenyl)imino]-1-phenylethan-1-one: Similar structure but lacks the methyl group on the phenyl ring.
(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-chlorophenyl)ethan-1-one: Similar structure but has a chlorine atom instead of a methyl group.
Uniqueness
The presence of the hydroxyphenyl and methylphenyl groups in (2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one contributes to its unique chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
75142-87-9 |
|---|---|
Molekularformel |
C15H13NO2 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
2-(2-hydroxyphenyl)imino-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C15H13NO2/c1-11-6-8-12(9-7-11)15(18)10-16-13-4-2-3-5-14(13)17/h2-10,17H,1H3 |
InChI-Schlüssel |
MKAJFXPAHUMYRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C=NC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


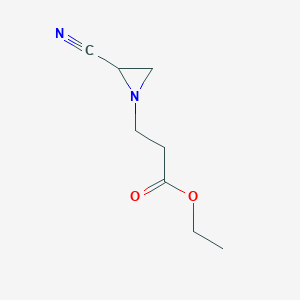

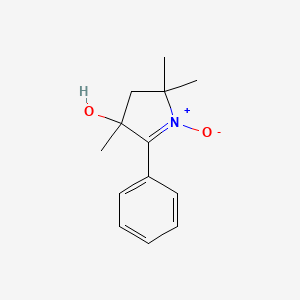
![2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]-](/img/structure/B14456964.png)
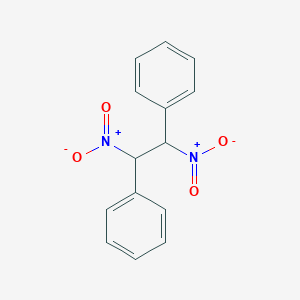


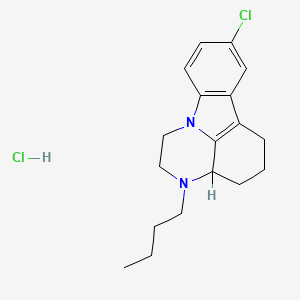
![6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14456983.png)
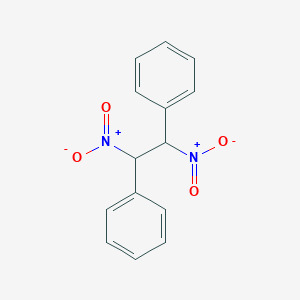



![Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate](/img/structure/B14457015.png)
